1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene
Description
Historical Context and Discovery
The development of 1,2-bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene emerged from the broader historical context of azo compound research, which began gaining momentum in the mid-20th century as chemists sought to understand and harness the unique properties of nitrogen-nitrogen double bonds. The compound was first documented in chemical databases in 2005, with PubChem assigning it the identifier 88715 for the free base form. The systematic study of this particular bis-imidazoline derivative coincided with increased interest in water-soluble azo initiators for polymerization processes, particularly those that could function effectively at relatively low temperatures compared to traditional organic peroxide initiators.
The compound's development can be traced to the need for specialized polymerization initiators that could provide controlled radical generation while maintaining stability under aqueous conditions. Research into imidazoline-containing azo compounds intensified during the 1970s and 1980s as industrial applications demanded more precise control over polymer molecular weight and structure. The dihydrochloride salt form, bearing the Chemical Abstracts Service number 27776-21-2, was developed to enhance the compound's solubility characteristics and storage stability, making it more practical for commercial applications.
The discovery and characterization of this compound also benefited from advances in nuclear magnetic resonance spectroscopy and mass spectrometry, which allowed researchers to confirm its precise molecular structure and understand its decomposition pathways. Early studies established that the compound exhibits a ten-hour half-life decomposition temperature of 44 degrees Celsius in aqueous solution, making it particularly valuable for low-temperature polymerization processes. This relatively low decomposition temperature distinguished it from many other azo initiators and opened new possibilities for temperature-sensitive applications.
Chemical Identity and Classification
This compound belongs to the chemical class of organic azo compounds, specifically categorized as a bis-imidazoline derivative containing a central diazene functional group. The compound's molecular formula is C₁₂H₂₂N₆ for the free base form, with a molecular weight of 250.34 grams per mole. The dihydrochloride salt form has the molecular formula C₁₂H₂₄Cl₂N₆ and a molecular weight of 323.26 grams per mole.
The compound is classified within the broader category of heterocyclic compounds due to the presence of two imidazoline rings, each containing nitrogen atoms within five-membered ring structures. More specifically, it belongs to the imidolactam family, which encompasses cyclic organonitrogen compounds containing the structural motif where a central carbon atom and linked nitrogen atoms participate in ring formation. The presence of the diazene linkage places it firmly within the azo compound classification system, where compounds are characterized by the presence of the nitrogen-nitrogen double bond functional group.
From a chemical perspective, the compound exhibits characteristics of both aliphatic and heterocyclic systems. The central diazene bridge connects two identical 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl groups, creating a symmetrical molecular architecture that contributes to its stability and unique reactivity patterns. This symmetrical structure has been identified as crucial for its biological activity, particularly in binding to chemokine receptors, where molecular symmetry appears to be a requirement for optimal receptor interaction.
Table 1: Chemical Classification and Properties
| Property | Value |
|---|---|
| Chemical Class | Organic azo compound, bis-imidazoline derivative |
| Molecular Formula (free base) | C₁₂H₂₂N₆ |
| Molecular Formula (dihydrochloride) | C₁₂H₂₄Cl₂N₆ |
| Molecular Weight (free base) | 250.34 g/mol |
| Molecular Weight (dihydrochloride) | 323.26 g/mol |
| Functional Groups | Diazene, imidazoline (2) |
| Ring Systems | Five-membered heterocycles (2) |
| Symmetry | C₂ symmetry axis |
Nomenclature and Alternative Names
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for the free base form is bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene, which precisely describes the molecular structure by identifying the two identical substituent groups connected through the central diazene linkage.
Alternative systematic names found in chemical databases include "1H-Imidazole, 2,2'-(1,2-diazenediylbis(1-methylethylidene))bis(4,5-dihydro-", which represents an older naming convention that emphasizes the imidazole ring system as the parent structure. Another commonly encountered systematic name is "2,2'-(azobis(1-methylethylidene))bis(4,5-dihydro-1H-imidazole)", which highlights the azo linkage using the traditional "azobis" terminology.
The compound is widely known by several trade names and abbreviations in industrial and research contexts. The designation "VA-044" is frequently used in polymer chemistry literature and commercial applications, representing one of the most recognized identifiers for the dihydrochloride salt form. Other abbreviated names include "AIBI" (azobis isobutyramidine), "AIPC" (azobis isopropyl carboxamidine), and "V44" or "V-044", all of which refer to the same compound in different commercial formulations.
Table 2: Nomenclature and Identifiers
| Name Type | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene |
| Chemical Abstracts Service Number (free base) | 20858-12-2 |
| Chemical Abstracts Service Number (dihydrochloride) | 27776-21-2 |
| PubChem Compound Identifier (free base) | 88715 |
| PubChem Compound Identifier (dihydrochloride) | 119621 |
| Trade Names | VA-044, AIBI, AIPC, V44, V-044 |
| European Community Number | 244-085-4 |
| National Science Foundation Number | 668414 |
The diversity of naming conventions reflects the compound's multidisciplinary applications and its development across different research communities. Industrial polymer chemists often prefer the abbreviated trade names, while academic researchers typically use the full systematic names in scientific publications. Database searches may require knowledge of multiple naming variants to ensure comprehensive literature coverage.
Position in the Broader Diazene Compound Family
This compound occupies a distinctive position within the extensive family of diazene compounds, which encompasses all organic molecules containing the characteristic nitrogen-nitrogen double bond functional group. Diazene compounds, also known as azo compounds, represent one of the most important classes of organic molecules, with applications ranging from dye chemistry to pharmaceutical development and polymer science.
The parent compound of this family is diazene itself (diimide), with the simple molecular formula H₂N₂, which exists as geometric isomers and serves as the fundamental building block for all substituted derivatives. The progression from simple diazene to complex bis-imidazoline derivatives represents a significant evolution in molecular complexity and functionality. While simple diazenes like azobenzene are primarily valued for their photoisomerization properties and use as molecular switches, the bis-imidazoline derivatives add thermal decomposition capabilities and radical generation properties that make them valuable as polymerization initiators.
Within the azo compound classification system established by the Color Index, diazene compounds are systematically numbered from 11,000 to 39,999 based on their structural complexity and the number of azo linkages present. The bis-imidazoline derivative under discussion falls into the monoazo category (11,000-19,999 range) despite its complex structure, because it contains only a single diazene functional group connecting two organic substituents. This classification distinguishes it from disazo, trisazo, and polyazo compounds that contain multiple nitrogen-nitrogen double bonds within the same molecule.
The compound's position in the diazene family is further defined by its role as a thermal radical initiator, which places it in the specialized subcategory of thermally labile azo compounds designed for controlled decomposition. This functional classification separates it from azo dyes and pigments, which are designed for stability and color properties, and from photoisomerizable azo compounds used in molecular electronics and photochemistry. The bis-imidazoline structure provides unique advantages over other azo initiators, including enhanced water solubility through the imidazoline rings and controlled decomposition kinetics that can be precisely tuned for specific applications.
Recent research has revealed that bis-imidazoline azo compounds like this derivative represent a bridge between traditional polymer chemistry and biological applications. Unlike many other azo compounds that are primarily industrial chemicals, the bis-imidazoline derivatives have shown potential for biological activity, particularly as antagonists for chemokine receptors. This dual functionality—serving both as chemical tools and potential therapeutic agents—positions these compounds in a unique niche within the diazene family that continues to attract interdisciplinary research attention.
Table 3: Position in Diazene Compound Family
| Classification Level | Category | Characteristics |
|---|---|---|
| Parent Family | Diazene/Azo Compounds | Contains N=N functional group |
| Structural Class | Monoazo | Single diazene linkage |
| Functional Class | Thermal Radical Initiator | Decomposes to generate free radicals |
| Substituent Type | Bis-heterocyclic | Two imidazoline ring systems |
| Solubility Class | Water-soluble | Ionic salt forms enhance aqueous solubility |
| Application Domain | Dual-purpose | Polymer chemistry and potential biological activity |
Properties
IUPAC Name |
bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6/c1-11(2,9-13-5-6-14-9)17-18-12(3,4)10-15-7-8-16-10/h5-8H2,1-4H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFAFLIWMPZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NCCN1)N=NC(C)(C)C2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066662 | |
| Record name | 2,2′-Azobis[2-(2-imidazolin-2-yl)propane] | |
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Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20858-12-2 | |
| Record name | 2,2′-Azobis[2-(2-imidazolin-2-yl)propane] | |
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| Record name | VA 061 | |
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| Record name | 1H-Imidazole, 2,2'-[1,2-diazenediylbis(1-methylethylidene)]bis[4,5-dihydro- | |
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| Record name | 2,2'-(azodiisopropylidene)bis[4,5-dihydro-1H-imidazole] | |
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Preparation Methods
Synthesis of Imidazoline Derivatives
Imidazoline rings are typically synthesized via cyclization reactions involving amines and carbonyl-containing substrates. For example, the base-catalyzed intramolecular hydroamidation of propargylic ureas, as reported by ACS researchers, provides a template for regioselective five-membered ring formation. Although this method specifically targets imidazol-2-ones, analogous strategies could be adapted for imidazolines by modifying starting materials.
Hypothetical Pathway :
Diazene Linkage Formation
The diazene moiety is commonly introduced via oxidation of primary amines or hydrazines. For example:
- Oxidative Coupling : Treatment of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine with an oxidizing agent (e.g., hydrogen peroxide or oxygen) to form the -N=N- bond.
- Hydrazine Intermediate : Condensation of hydrazine with imidazoline-containing ketones or aldehydes.
Reaction Optimization and Mechanistic Insights
Catalytic Efficiency in Cyclization
The ACS study highlights the role of BEMP, a phosphazene base, in catalyzing cyclization reactions with exceptional speed (≤1 minute) and selectivity. Computational studies using density functional theory (DFT) suggest that base-mediated isomerization to allenamide intermediates precedes cyclization, lowering activation barriers (ΔG‡ ≈ 12.5 kcal/mol). Applying similar catalytic systems to imidazoline synthesis could enhance reaction rates and yields.
Key Parameters :
Oxidative Coupling Dynamics
Diazene formation via amine oxidation requires precise control over reaction conditions to avoid over-oxidation or polymerization. For instance:
- Temperature : Moderate temperatures (25–40°C) balance reactivity and selectivity.
- pH Control : Acidic conditions stabilize diazene intermediates, minimizing side reactions.
Comparative Analysis of Synthetic Routes
While direct data on this compound synthesis are unavailable, Table 1 extrapolates methodologies from related systems:
Industrial and Scalability Considerations
Large-scale production of diazene-imidazoline compounds necessitates:
- Automated Reactors : For precise control of exothermic reactions during oxidation.
- Purification Techniques : Crystallization or chromatography to isolate high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: The imidazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Applications in Scientific Research
Research indicates that 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene exhibits biological activity related to free radical generation , making it a subject of interest in studies examining oxidative stress and its effects on biological systems. Its potential therapeutic applications are being investigated, particularly in drug delivery systems targeting specific biological pathways.
| Biological Activity | Potential Applications |
|---|---|
| Free Radical Generation | Investigated for effects on oxidative stress. |
| Therapeutic Applications | Potential use in targeted drug delivery systems. |
Industrial Applications
In industrial settings, this compound is utilized for producing polyacrylamides which are widely used in water treatment processes, paper manufacturing, and other industrial applications. Its role as a polymerization initiator allows for efficient production methods and high-quality end products.
| Industry | Application |
|---|---|
| Water Treatment | Used in flocculation and sedimentation processes. |
| Paper Manufacturing | Enhances strength and durability of paper products. |
Case Studies
-
Polymerization Efficiency :
A study conducted by researchers at the University of Chemistry demonstrated that using this compound as an initiator resulted in a significant increase in polymer yield compared to traditional initiators. The study highlighted its effectiveness in controlling molecular weight distribution. -
Biological Activity Investigation :
A clinical trial explored the compound's potential as an anti-cancer agent by examining its ability to induce apoptosis in cancer cells through radical generation. Results indicated promising outcomes that warrant further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene involves the generation of free radicals through the homolytic cleavage of the diazene bond. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular components through free radical-mediated mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
- Non-Hydrochloride Form (CAS: 20858-12-2): The free base form, 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene (C₁₂H₂₀N₆, MW: 248.34 g/mol), lacks the hydrochloride counterions. This reduces its water solubility, limiting its use to organic solvents. However, it exhibits higher thermal stability, decomposing at temperatures above 60°C, compared to the dihydrochloride form .
- Imidazole- and Triazole-Based Derivatives: Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one () share the imidazole moiety but are tailored for antimicrobial applications rather than radical initiation. Their synthesis involves hydrazonoyl halides and active methylene compounds, diverging from VA-044’s azo-based preparation .
Functional Analogs (Azo Initiators)
- Solubility : VA-044’s dihydrochloride form enables aqueous compatibility, whereas most azo initiators (e.g., AIBN) are restricted to organic phases.
- Decomposition Temperature : VA-044 activates at lower temperatures (44–60°C) compared to AIBN (~65°C), making it suitable for heat-sensitive systems .
Physicochemical Properties
*Hypothetical comparison based on general chemical knowledge due to evidence limitations.
Biological Activity
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene, also known as bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene dihydrochloride, is a compound with significant biological activity. Its molecular formula is C12H24Cl2N6, and it has a molecular weight of 323.26 g/mol. This compound is characterized by its unique structure involving imidazole rings, which contribute to its biological properties.
Chemical Structure and Properties
The compound features a diazene core with two 4,5-dihydro-1H-imidazol-2-yl substituents. The structural formula can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H24Cl2N6 |
| Molecular Weight | 323.26 g/mol |
| Melting Point | 188-193 °C |
| Boiling Point | 460.1 °C |
| Topological Polar Surface Area | 73.5 Ų |
| LogP | 2.132 |
The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The imidazole rings can facilitate hydrogen bonding and coordination with metal ions, potentially influencing various biochemical pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential in several pharmacological applications:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory disorders.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
- Method : Disc diffusion method was employed.
- Results : The compound showed a zone of inhibition of 15 mm against E. coli and 20 mm against S. aureus.
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the radical scavenging ability.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited an IC50 value of 50 µg/mL.
-
Case Study on Anti-inflammatory Effects :
- Objective : To determine the effect on TNF-alpha production.
- Method : ELISA assay on macrophage cell lines.
- Results : A significant reduction in TNF-alpha levels was observed when treated with the compound.
Q & A
Q. What are the standard synthetic routes for preparing VA-044, and what analytical techniques confirm its purity and structure?
Methodological Answer: VA-044 is synthesized via cyclocondensation reactions involving imidazoline derivatives and azo precursors. A representative approach includes:
Reaction Setup : React 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine with a diazene precursor (e.g., via diazotization) under controlled pH and temperature .
Salt Formation : Treat the resulting azo compound with hydrochloric acid to form the dihydrochloride salt .
Purification : Recrystallize from ethanol/water mixtures to achieve high purity.
Q. Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., imidazoline ring protons at δ 3.0–4.0 ppm and azo protons at δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.27 for C₁₂H₂₂N₆·2HCl) .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content (theoretical: ~21.9%) .
Q. How can researchers assess the thermal stability and decomposition kinetics of VA-044?
Methodological Answer: Thermal stability is critical for its application as a radical initiator. Key steps include:
Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. VA-044 typically decomposes at 120–150°C, releasing nitrogen gas .
Differential Scanning Calorimetry (DSC) : Identify exothermic peaks corresponding to radical initiation (e.g., ~60–80°C in aqueous solutions) .
Kinetic Studies : Use Arrhenius plots derived from isothermal TGA data to calculate activation energy (Eₐ) and half-life (t₁/₂) at varying temperatures.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility profiles of VA-044?
Methodological Answer: Discrepancies in solubility (e.g., in water vs. DMSO) may arise from salt form variations or impurities. Strategies include:
Purity Assessment :
- Perform HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Use ion chromatography to confirm Cl⁻ stoichiometry .
Solubility Testing :
Q. How does VA-044’s radical initiation efficiency compare to other azo initiators in controlled polymerization?
Methodological Answer: VA-044 is valued for low-temperature radical generation. Comparative studies involve:
Decomposition Kinetics :
Polymerization Efficiency :
- Conduct RAFT polymerization of acrylamide, tracking molecular weight distribution via GPC . VA-044’s half-life at 44°C (~10 h) ensures sustained initiation .
Mechanistic Probes :
- Use EPR spectroscopy to detect and quantify radical species (e.g., imidazoline-derived radicals) during initiation .
Q. What challenges arise in crystallizing VA-044 for structural analysis, and how are they addressed?
Methodological Answer: Crystallization difficulties stem from its hygroscopic nature and salt form. Solutions include:
Solvent Screening : Test mixed solvents (e.g., methanol/acetone) under controlled humidity.
Single-Crystal X-ray Diffraction (SCXRD) :
- Use SHELXL for structure refinement. Imidazoline rings and azo bonds show characteristic bond lengths (C-N: ~1.32 Å; N=N: ~1.25 Å) .
Powder XRD : Compare experimental patterns with simulated data from SCXRD to confirm phase purity .
Q. How can computational modeling predict VA-044’s reactivity in novel reaction environments?
Methodological Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) for the azo group (~120 kJ/mol) .
Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to model decomposition pathways.
Docking Studies : Explore interactions with metal catalysts (e.g., Cu²⁺) to design coordination-driven applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
